- Dehydrooligopeptides. XIV. Syntheses of 2-[(Z)-1-aminoalken-1-yl]oxazole-4-carboxylic acid and the main common skeleton of thiostrepton peptide antibiotics A10255G and A10255J., Bulletin of the Chemical Society of Japan, 1996, 69(8), 2309-2316

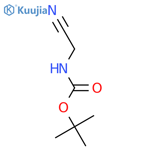

Cas no 96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate)

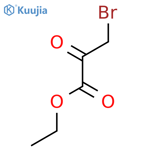

![ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate structure](https://it.kuujia.com/scimg/cas/96929-05-4x500.png)

96929-05-4 structure

Nome del prodotto:ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

Numero CAS:96929-05-4

MF:C12H18N2O4S

MW:286.347321987152

MDL:MFCD09878704

CID:822558

PubChem ID:9925901

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate

- Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate

- Ethyl 2-((tert-butoxycarbonyl)-methyl)thiazole-4-carboxylate

- ethyl 2-((tert-butoxycarbonylamino)methyl)thiazole-4-carboxylate

- ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate

- tert-butyl (4-(ethoxycarbonyl)thiazol-2-yl)methylcarbamate

- 1-(tert-butoxycarbonyl)amino-1-(4-carboethoxythiazol-2-yl)methane

- 2-(N-tert-Butyloxycarbonylaminomethyl)-4-ethoxycarbonylthiazole

- Boc-Gly-Cys(Thz)-OEt

- ethyl 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylate

- ethyl 2-[N-(tert-butoxycarbonyl)aminomethyl]thiazole-4-c

- ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

- 2-(TERT-BUTOXYCARBONYLAMINO-METHYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER

- PubChem17857

- IIBLNWWFRAOZDR-UHFFFAOYSA-N

- Ethyl 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-thiazolecarboxylate (ACI)

- Ethyl 2-((tert-butoxycarbonyl)methyl)thiazole-4-carboxylate

- ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate

- DTXSID90432932

- DS-10967

- J-520565

- 96929-05-4

- C12H18N2O4S

- EN300-132092

- SY006817

- AB53961

- AKOS015920359

- CHEMBL3221668

- SCHEMBL7145374

- DB-080441

- ETHYL2-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)THIAZOLE-4-CARBOXYLATE

- CS-W022640

- ethyl 2-(tert-butoxycarbonylamino)methylthiazole-4-carboxylate

- MFCD09878704

-

- MDL: MFCD09878704

- Inchi: 1S/C12H18N2O4S/c1-5-17-10(15)8-7-19-9(14-8)6-13-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)

- Chiave InChI: IIBLNWWFRAOZDR-UHFFFAOYSA-N

- Sorrisi: O=C(NCC1SC=C(C(OCC)=O)N=1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 286.09900

- Massa monoisotopica: 286.09872823g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 19

- Conta legami ruotabili: 7

- Complessità: 330

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2

- Superficie polare topologica: 106

Proprietà sperimentali

- Colore/forma: No data avaiable

- Densità: 1.2±0.1 g/cm3

- Punto di fusione: No data available

- Punto di ebollizione: 401.4±25.0 °C at 760 mmHg

- Punto di infiammabilità: 196.5±23.2 °C

- Indice di rifrazione: 1.522

- PSA: 105.76000

- LogP: 2.73540

- Pressione di vapore: 0.0±0.9 mmHg at 25°C

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H302-H315-H319-H332-H335

-

Dichiarazione di avvertimento:

P264Pulire accuratamente dopo il trattamento

P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva

P305Se entra negli occhi

P351Sciacquare attentamente con acqua per alcuni minuti

P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare

P337Se l'irritazione oculare persiste

P313Ottenere consiglio medico/cure - Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:Sealed in dry,2-8°C

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Dati doganali

- CODICE SA:2934100090

- Dati doganali:

Codice doganale cinese:

2934100090Panoramica:

2934100090. Composti che strutturalmente contengono un anello tiazolo non fuso (idrogenato o no). IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2934100090 altri composti contenenti un anello tiazolo non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-132092-1.0g |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 95% | 1g |

$0.0 | 2023-06-06 | |

| Enamine | EN300-132092-5.0g |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 95% | 5.0g |

$493.0 | 2023-02-15 | |

| Chemenu | CM190379-250mg |

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |

96929-05-4 | 98% | 250mg |

$*** | 2023-05-04 | |

| TRC | E921710-100mg |

Ethyl 2-(((Tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |

96929-05-4 | 100mg |

$ 70.00 | 2022-06-05 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0390-1g |

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |

96929-05-4 | 97% | 1g |

¥3480.09 | 2025-01-20 | |

| eNovation Chemicals LLC | Y0981459-5g |

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |

96929-05-4 | 95% | 5g |

$450 | 2024-08-02 | |

| Fluorochem | 093215-1g |

Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate |

96929-05-4 | 95% | 1g |

£95.00 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E196123-100mg |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 98% | 100mg |

¥185.90 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VA339-200mg |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 98% | 200mg |

317.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | Y1125316-5g |

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |

96929-05-4 | 95% | 5g |

$1595 | 2023-05-18 |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride

Riferimento

- Total synthesis of (+)-nostocyclamide, Synlett, 1996, (12), 1171-1172

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

Riferimento

- Total synthesis of (+)-nostocyclamide, Journal of the Chemical Society, 1998, (1998), 601-607

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, -20 °C

1.2 8 h, rt

1.2 8 h, rt

Riferimento

- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein, Journal of Medicinal Chemistry, 2018, 61(3), 834-864

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: 2,6-Lutidine , Potassium bicarbonate , Trifluoroacetic anhydride ; -15 °C; -20 °C

Riferimento

- Total synthesis of largazole, Synlett, 2008, (15), 2379-2383

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 5 h, rt

Riferimento

- Concise total synthesis of largazole, Journal of Asian Natural Products Research, 2010, 12(11-12), 940-949

Metodo di produzione 7

Condizioni di reazione

1.1 Solvents: Ethanol , Pyridine ; 6 h, reflux

Riferimento

- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogs, Heterocyclic Letters, 2013, 3(4), 415-426

Metodo di produzione 8

Condizioni di reazione

1.1 Solvents: Diethyl ether

Riferimento

- Analog of dolastatin 3. Synthesis, proton NMR studies, and spatial conformation, Tetrahedron, 1986, 42(10), 2695-702

Metodo di produzione 9

Condizioni di reazione

1.1 Solvents: Diethyl ether

Riferimento

- A convenient method for the preparation of 2-(1-aminoalkyl)thiazole-4-carboxylic acids, key intermediates in the total synthesis of naturally occurring antitumor cyclopeptides, Journal of Organic Chemistry, 1985, 50(15), 2787-8

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.2 overnight, rt

1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C

1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C

1.5 Reagents: Triethylamine ; 2 - 3 h, rt

1.2 overnight, rt

1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C

1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C

1.5 Reagents: Triethylamine ; 2 - 3 h, rt

Riferimento

- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, 23 °C

Riferimento

- Convergent and Modular Synthesis of Candidate Precolibactins. Structural Revision of Precolibactin A, Journal of the American Chemical Society, 2016, 138(16), 5426-5432

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: Ethanol ; 24 h, reflux

Riferimento

- Synthesis of a Microcystis aeruginosa predicted metabolite with antimalarial activity, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4994-4997

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Ammonia , 2,2,2-Trichloroethyl chloroformate

1.2 Reagents: Lawesson's reagent

1.3 -

1.2 Reagents: Lawesson's reagent

1.3 -

Riferimento

- Synthesis of cyclohexapeptides as antimalarial and anti-trypanosomal agents, MedChemComm, 2014, 5(9), 1309-1316

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; -15 °C

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C

Riferimento

- Total Synthesis of Microcin B17 via a Fragment Condensation Approach, Organic Letters, 2011, 13(4), 680-683

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, 0 °C

1.2 0 °C; 3 h, rt

1.2 0 °C; 3 h, rt

Riferimento

- Discovery of Novel Class I Histone Deacetylase Inhibitors with Promising in Vitro and in Vivo Antitumor Activities, Journal of Medicinal Chemistry, 2015, 58(19), 7672-7680

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, rt

Riferimento

- CP0569, A New Broad-Spectrum Injectable Carbapenem. Part 1: Synthesis and Structure-Activity Relationships, Bioorganic & Medicinal Chemistry, 2003, 11(16), 3475-3485

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Methanol ; 3 h, 60 °C

Riferimento

- Synthesis and biological activity of largazole and derivatives, Angewandte Chemie, 2008, 47(34), 6483-6485

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt

Riferimento

- Process development and scale-up total synthesis of largazole, a potent class I histone deacetylase inhibitor, Organic Process Research & Development, 2018, 22(2), 190-199

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine , BOP reagent Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Ammonium hydroxide ; 2 h, rt

1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt

1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.6 rt; 12 h, rt

1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C

1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt

1.9 Reagents: Triethylamine ; rt; 1 h, rt

1.2 Reagents: Ammonium hydroxide ; 2 h, rt

1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt

1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.6 rt; 12 h, rt

1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C

1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt

1.9 Reagents: Triethylamine ; rt; 1 h, rt

Riferimento

- RITA Mimics: Synthesis and Mechanistic Evaluation of Asymmetric Linked Trithiazoles, ACS Medicinal Chemistry Letters, 2017, 8(4), 401-406

Metodo di produzione 20

Condizioni di reazione

1.1 Solvents: Diethyl ether

Riferimento

- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residues, Tetrahedron, 1988, 44(18), 5833-43

Metodo di produzione 21

Condizioni di reazione

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt

Riferimento

- Synthesis of the molecular hybrid inspired by Largazole and Psammaplin A, Tetrahedron, 2018, 74(5), 549-555

Metodo di produzione 22

Condizioni di reazione

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane

1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

Riferimento

- Utilization of Alternate Substrates by the First Three Modules of the Epothilone Synthetase Assembly Line, Journal of the American Chemical Society, 2002, 124(38), 11272-11273

Metodo di produzione 23

Condizioni di reazione

1.1 Reagents: Calcium carbonate Solvents: Ethanol

Riferimento

- Biological evaluation of new largazole analogues: Alteration of macrocyclic scaffold with Click chemistry, ACS Medicinal Chemistry Letters, 2013, 4(1), 132-136

Metodo di produzione 24

Condizioni di reazione

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 7 h, rt

Riferimento

- Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer Cells, Angewandte Chemie, 2018, 57(48), 15832-15835

Metodo di produzione 25

Condizioni di reazione

Riferimento

- Product class 17: thiazoles, Science of Synthesis, 2002, 11, 627-833

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Raw materials

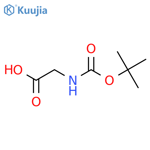

- Boc-glycine

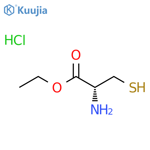

- L-Cysteine ethyl ester HCl

- ethyl 3-bromo-2-oxopropanoate

- N-Boc-2-aminoacetonitrile

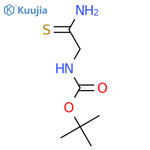

- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Preparation Products

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Letteratura correlata

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate) Prodotti correlati

- 928649-03-0(4-[N-(tert-Butoxycarbonyl)-N-(iso-propyl)-aminomethyl]-benzonitrile)

- 1080-89-3(4-(Hydroxyimino)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one)

- 1609400-60-3(3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride)

- 92685-57-9((2-Mercapto-1H-benzimidazol-6-yl)(phenyl)methanone)

- 1060167-71-6(N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide)

- 1879477-92-5(3-{[(6-Chloropyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione)

- 2172604-10-1(3-cyclohexyl-N-ethyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2034247-94-2((4-(1H-pyrrol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone)

- 1515238-33-1(1-(2-bromo-5-fluorophenyl)-2-methylpropan-2-yl(methyl)amine)

- 2002183-76-6(2-(3,5-difluoropyridin-4-yl)-2-methylpropanoic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:96929-05-4)ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

Purezza:99%

Quantità:5g

Prezzo ($):206.0